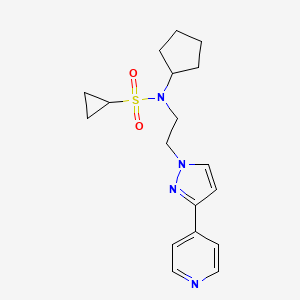
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. The compound features a complex structure that integrates a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which are known for their pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N4O2S. The structure can be characterized by the following components:
| Component | Description |
|---|---|
| Cyclopentyl Group | Provides lipophilicity and enhances membrane permeability. |
| Pyridine Ring | Contributes to the interaction with biological targets due to its nitrogen atom. |
| Pyrazole Moiety | Known for various biological activities, including anti-inflammatory and anticancer effects. |
| Sulfonamide Group | Enhances solubility and may interact with specific enzymes or receptors. |
The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to various biological responses. However, detailed studies on the exact pathways remain limited.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications, particularly in the fields of oncology and inflammation:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing pyrazole rings have shown selective cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
Case Studies
While specific case studies on this compound are sparse, related compounds have demonstrated promising results:
- Study on Pyrazole Derivatives : A study evaluated the anticancer effects of various pyrazole derivatives, revealing that certain modifications led to enhanced activity against non-small cell lung cancer (NSCLC) cell lines .
- Inhibition Studies : Research has shown that similar compounds can inhibit specific enzymes involved in cancer progression, suggesting potential therapeutic roles for this compound in oncology .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds is presented:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclopentyl-N-(pyridin-2-ylmethyl)oxamide | Cyclopentyl + pyridine | Anticancer potential |
| N-cyclopentyl-N-(2-(3-pyridyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | Similar structure with methanesulfonamide | Anti-inflammatory effects |
| N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide | Includes nicotinamide | Potential PHD inhibitors |
Propriétés
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-25(24,17-5-6-17)22(16-3-1-2-4-16)14-13-21-12-9-18(20-21)15-7-10-19-11-8-15/h7-12,16-17H,1-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPLXDNBPOSONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













